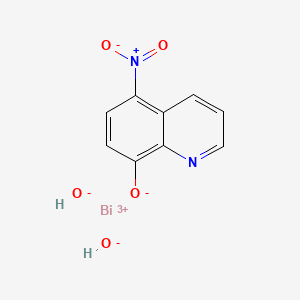
6-Nitro-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a nitro group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Tetrazole Formation: The final step involves the introduction of the tetrazole ring. This can be achieved by reacting the nitrated chromenone with sodium azide and an appropriate catalyst under reflux conditions.
Industrial Production Methods
Industrial production of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, copper(I) iodide (CuI) catalyst.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 6-amino-3-(1H-tetrazol-5-yl)-chromen-4-one.
Substitution: Various substituted chromenones depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group and tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-nitro-3-(1H-tetrazol-5-yl)-benzofuran-1(3H)-one: Similar structure but with a benzofuran core instead of chromenone.
6-nitro-3-(1H-tetrazol-5-yl)-quinolin-4-one: Similar structure but with a quinolinone core.
Uniqueness
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one is unique due to its combination of a chromenone core with both a nitro group and a tetrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
50743-62-9 |
|---|---|
Molecular Formula |
C10H5N5O4 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
6-nitro-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5N5O4/c16-9-6-3-5(15(17)18)1-2-8(6)19-4-7(9)10-11-13-14-12-10/h1-4H,(H,11,12,13,14) |
InChI Key |
XDGNQXLLFWQDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


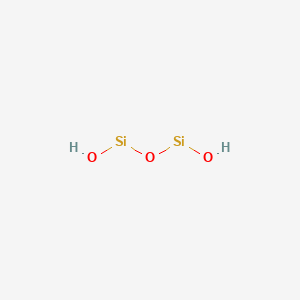
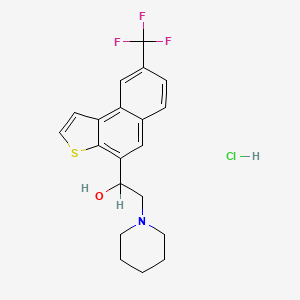
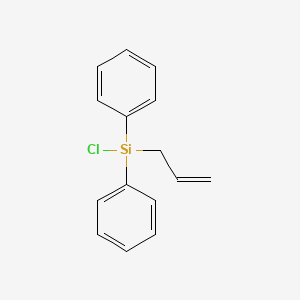
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
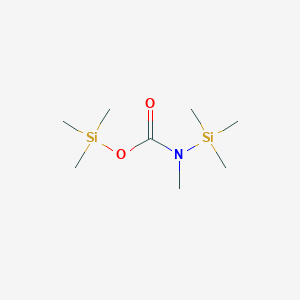
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
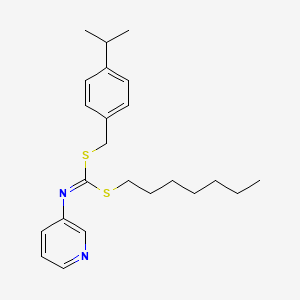
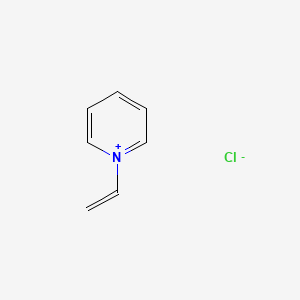
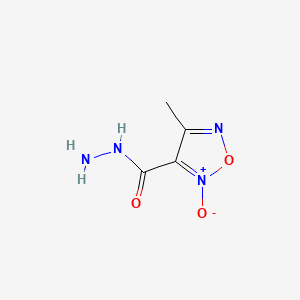
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)


